molecular formula C7H8F2N2 B3058288 1-[(3,4-Difluorophenyl)methyl]hydrazine CAS No. 887595-36-0

1-[(3,4-Difluorophenyl)methyl]hydrazine

Cat. No. B3058288
M. Wt: 158.15 g/mol
InChI Key: VROZMLUIKPQVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(3,4-Difluorophenyl)methyl]hydrazine” is a chemical compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-[(3,4-Difluorophenyl)methyl]hydrazine” consists of a hydrazine group attached to a 3,4-difluorophenylmethyl group . The exact structure can be determined using spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and LCMS .


Physical And Chemical Properties Analysis

“1-[(3,4-Difluorophenyl)methyl]hydrazine” has a predicted melting point of 34.69°C and a predicted boiling point of approximately 270.0°C at 760 mmHg . Its predicted density is approximately 1.2 g/cm3 .

properties

IUPAC Name

(3,4-difluorophenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROZMLUIKPQVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNN)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602700
Record name [(3,4-Difluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Difluorophenyl)methyl]hydrazine

CAS RN

887595-36-0
Record name [(3,4-Difluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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